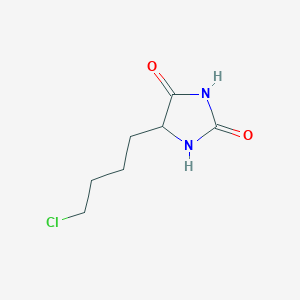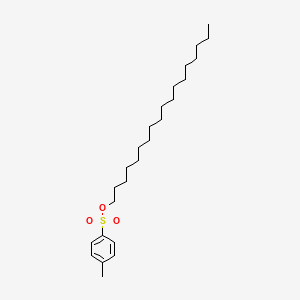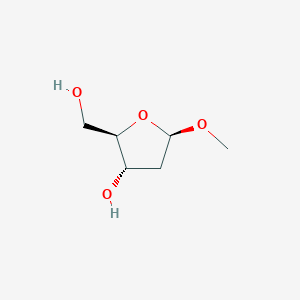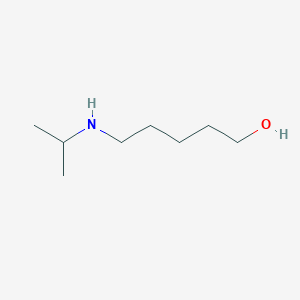
5-(Isopropylamino)pentanol
Vue d'ensemble
Description
5-(Isopropylamino)pentanol is a compound with the molecular formula C8H19NO . It appears as a white to almost white powder or crystal . It’s primarily used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular weight of 5-(Isopropylamino)pentanol is 145.25 . The exact structure is not provided in the search results.
Physical And Chemical Properties Analysis
5-(Isopropylamino)pentanol is a solid at 20°C . It has a melting point of 42.0 to 46.0°C and a boiling point of 125°C at 12 mmHg . It should be stored under inert gas and conditions to avoid include air sensitivity .
Applications De Recherche Scientifique
Biofuel Research
5-(Isopropylamino)pentanol and its isomers have been extensively studied in the context of biofuels. A comprehensive study examined the combustion characteristics of iso-pentanol, a similar compound, in various engines and reactors. This study provided new experimental data and developed a detailed chemical kinetic model for iso-pentanol oxidation, enhancing the understanding of the combustion characteristics of higher alcohols like 5-(Isopropylamino)pentanol (Sarathy et al., 2013).
Microbial Synthesis
Research has also delved into the synthesis of pentanol isomers, which include compounds structurally similar to 5-(Isopropylamino)pentanol, using engineered microorganisms. These isomers have potential applications as biofuels. Metabolic engineering has been applied to develop microbial strains capable of producing these isomers, showing promise for future production efficiency (Cann & Liao, 2009).
Engine Performance and Emissions
The impact of pentanol blends on diesel engine performance and emissions has been a subject of investigation. Studies have evaluated diesel engines running on blends of diesel and pentanol, including 1-pentanol, a higher-chain alcohol with better fuel characteristics. These studies provide insights into the effects of such blends on engine performance, emissions, and combustion efficiency (Yilmaz & Atmanli, 2017).
Combustion and Emission Characteristics
The addition of pentanol to diesel and biodiesel fuels has been studied for its effects on combustion and emission characteristics in diesel engines. Research demonstrates that pentanol blends can potentially help in alleviating energy crises and environmental problems, highlighting the advantages of pentanol as a next-generation biofuel (Li et al., 2015).
Chemical Kinetics and Ignition Behavior
The ignition delay times and chemical kinetics of pentanol isomers, including iso-pentanol, have been measured and analyzed. These studies contribute to the understanding of the high-temperature ignition behavior of C5 primary alcohols, including those structurally related to 5-(Isopropylamino)pentanol (Tang et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
5-(propan-2-ylamino)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-8(2)9-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXRIBOEINFZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328806 | |
| Record name | 5-(Isopropylamino)pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isopropylamino)pentanol | |
CAS RN |
40447-21-0 | |
| Record name | 5-(Isopropylamino)pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Isopropylamino)pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bis-](/img/structure/B1582831.png)
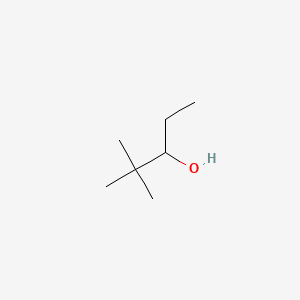

![[(1R,5R)-3,3,5-trimethylcyclohexyl] acetate](/img/structure/B1582841.png)
